REACTION_SMILES
|
[BrH:17].[Cu:19][Br:20].[F:5][c:6]1[c:7]([NH2:8])[cH:9][c:10]([N+:14](=[O:15])[O-:16])[c:11]([CH3:13])[cH:12]1.[N:1]([O-:2])=[O:3].[Na+:4].[OH2:18]>>[F:5][c:6]1[c:7]([Br:17])[cH:9][c:10]([N+:14](=[O:15])[O-:16])[c:11]([CH3:13])[cH:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
[Cu]Br
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu]Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc(F)c(N)cc1[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=N[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(F)c(Br)cc1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |